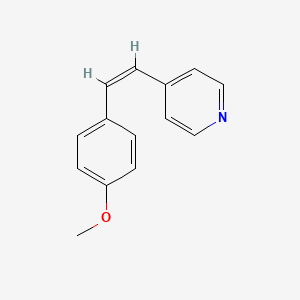

(Z)-4-(4-Methoxystyryl)pyridine

Description

(Z)-4-(4-Methoxystyryl)pyridine is a styrylpyridine derivative characterized by a pyridine ring conjugated to a 4-methoxystyrene moiety via a double bond in the Z-configuration. This stereochemistry significantly influences its electronic properties, molecular packing, and biological interactions. The compound is synthesized via Heck coupling or Wittig reactions, with stereochemical control achieved using specific catalysts or reaction conditions . Its methoxy group enhances electron density in the aromatic system, making it a candidate for applications in organic electronics, fluorescent probes, and medicinal chemistry (e.g., as a cholinesterase inhibitor precursor) .

Properties

Molecular Formula |

C14H13NO |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

4-[(Z)-2-(4-methoxyphenyl)ethenyl]pyridine |

InChI |

InChI=1S/C14H13NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h2-11H,1H3/b3-2- |

InChI Key |

YOTHHWBAADYJST-IHWYPQMZSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\C2=CC=NC=C2 |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares (Z)-4-(4-Methoxystyryl)pyridine with analogs differing in substituent position, electronic nature, or stereochemistry:

Key Observations :

- Stereochemistry : The Z-isomer exhibits distinct NMR shifts (e.g., styryl proton at δ 6.99 vs. δ 6.88 in the E-isomer) due to restricted rotation and altered conjugation .

- Substituent Position : Moving the methoxy group from the para (4-OCH₃) to meta (3-OCH₃) position reduces planarity, lowering fluorescence quantum yield by ~30% in analogous styrylpyridines .

- Electron-Withdrawing Groups : Chloro and iodo substituents (e.g., 2-Cl, 4-I) increase molecular weight and melting points (268–287°C vs. oily E/Z isomers) due to enhanced intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.